molecular formula C14H16N2O3 B4921729 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4921729
M. Wt: 260.29 g/mol
InChI Key: IQORSSDZRQOMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TBP or tert-butyl pyrimidine-2,4,6-trione, is a chemical compound with the molecular formula C14H16N2O3. TBP is a versatile compound that has been extensively used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. It has been suggested that this compound may act as an inhibitor of enzymes that are involved in the biosynthesis of pyrimidine nucleotides. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and exhibit antiviral and antibacterial activities. This compound has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. This compound is also stable and has a long shelf life, making it a useful reagent for long-term experiments. However, this compound has some limitations for use in lab experiments. It is toxic and must be handled with care. This compound is also sensitive to light and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research. One possible direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the investigation of the mechanism of action of this compound and its derivatives. Further research is also needed to explore the potential therapeutic applications of this compound and its derivatives in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease.
Conclusion
In conclusion, this compound is a versatile compound that has been extensively used in scientific research for various purposes. It can be synthesized using various methods and has several advantages and limitations for use in lab experiments. This compound has been shown to exhibit various biochemical and physiological effects, and there are several future directions for its use in scientific research.

Synthesis Methods

1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-tert-butylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 4-tert-butylphenol with malonic acid and acetic anhydride, or the reaction of 4-tert-butylphenol with urea and acetic anhydride.

Scientific Research Applications

1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively used in scientific research for various purposes. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the synthesis of pyrimidine derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial activities.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)9-4-6-10(7-5-9)16-12(18)8-11(17)15-13(16)19/h4-7H,8H2,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQORSSDZRQOMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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